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Compound of Interest

Compound Name: DA-8031

Cat. No.: B10826378 Get Quote

This guide provides a comprehensive meta-analysis of the clinical and preclinical data

available for DA-8031, a novel selective serotonin reuptake inhibitor (SSRI) in development for

the treatment of premature ejaculation (PE). Its performance is compared with established and

alternative treatments for PE, including dapoxetine, tramadol, and paroxetine. This document is

intended for researchers, scientists, and drug development professionals to offer an objective

overview based on available experimental data.

Executive Summary
DA-8031 is a potent and selective serotonin transporter inhibitor.[1][2] Preclinical studies in

rodent models have demonstrated its potential to delay ejaculation.[2] Phase 1 clinical trials

have established its pharmacokinetic profile and general tolerability in healthy male subjects.[3]

[4][5] However, to date, the results of the Phase 2 clinical trial (NCT01798667) designed to

evaluate the efficacy and safety of DA-8031 in patients with premature ejaculation have not

been publicly reported.[1] This absence of clinical efficacy data for DA-8031 in the target

population is a significant limitation in providing a direct comparison with approved treatments.

This guide, therefore, presents the available data for DA-8031 and compares it with the

established clinical trial results of its key competitors.
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The following tables summarize the key efficacy and pharmacokinetic parameters of DA-8031
and its comparators.

Table 1: Efficacy of Treatments for Premature Ejaculation (Based on Published Clinical Trials)
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Drug Dosage
Study
Populatio
n

Baseline
IELT
(min)

Post-
treatment
IELT
(min)

Fold
Increase
in IELT

Key
Patient-
Reported
Outcome
s

DA-8031 - - - - -

Efficacy

data from

Phase 2

clinical trial

(NCT0179

8667) are

not publicly

available.

[1]

Dapoxetine
30 mg (on-

demand)

Men with

PE
0.9 3.1 - 3.2 ~2.5 - 3.5

Significant

improveme

nts in

perceived

control

over

ejaculation,

satisfaction

with sexual

intercourse

, and

reduced

personal

distress.[6]

[7]

60 mg (on-

demand)

Men with

PE

0.9 3.5 - 3.6 ~3.0 - 4.0 Significant

improveme

nts in

perceived

control

over

ejaculation,
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satisfaction

with sexual

intercourse

, and

reduced

personal

distress.[6]

[7]

Tramadol
25 mg (on-

demand)

Men with

PE
~1.2 7.4 ~6.2

Uniformly

reported

satisfaction

with control

over

ejaculation.

[8]

50 mg (on-

demand)

Men with

PE
~1.2 - -

Successfull

y treated

PE in

53.6% of

patients

(IELT >

120s).[9]

100 mg

(on-

demand)

Men with

PE
~1.2 - -

Successfull

y treated

PE in

85.6% of

patients

(IELT >

120s).[9]

Paroxetine
20 mg

(daily)

Men with

PE
~0.5 4.3 - 5.8 ~8.6 - 11.6

Significant

improveme

nt in IELT.

[10]

20 mg (on-

demand)

Men with

PE

~0.3 3.2 - 3.5 ~10.7 -

11.7

Significant

improveme
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nt in IELT.

[10]

IELT: Intravaginal Ejaculatory Latency Time

Table 2: Pharmacokinetic Properties

Parameter DA-8031 Dapoxetine Tramadol

Mechanism of Action

Selective Serotonin

Reuptake Inhibitor

(SSRI)

Short-acting SSRI

Weak μ-opioid

agonist, serotonin and

norepinephrine

reuptake inhibitor

Time to Peak Plasma

Concentration (Tmax)

2-3 hours (single

dose)[3]
~1.3 hours ~2 hours

Terminal Half-life

(t1/2)

17.9 - 28.7 hours

(single dose)[3]
~1.5 hours ~6-7 hours

Metabolism
Primarily by

CYP2D6[4]

Primarily by CYP2D6

and CYP3A4

Primarily by CYP2D6

and CYP3A4

Dosing Regimen
Investigated for on-

demand use
On-demand On-demand or daily

Experimental Protocols
DA-8031

Preclinical In Vivo Efficacy Study (Rat Model):

Objective: To investigate the effects of DA-8031 on male sexual behavior.

Methodology: Male rats received acute oral administration of DA-8031 (10, 30, or 100

mg/kg) or a vehicle. Their sexual behavior with female rats in estrus was then observed

and recorded. Key parameters measured included ejaculation latency time, number of

mounts, and intromissions.[2]
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Phase 1 Single Ascending Dose (SAD) Study:

Objective: To evaluate the pharmacokinetics and tolerability of DA-8031 in healthy male

subjects.

Methodology: A dose block-randomized, double-blind, placebo-controlled study was

conducted. Healthy male subjects received a single oral dose of DA-8031 (5, 10, 20, 40,

60, 80, or 120 mg) or a placebo. Blood and urine samples were collected at various time

points to analyze the concentrations of DA-8031 and its metabolites. Safety and

tolerability were assessed through monitoring of adverse events, vital signs, and ECGs.[3]

[4]

Phase 2 Efficacy and Safety Study (NCT01798667 - Protocol Overview):

Objective: To evaluate the efficacy and safety of on-demand DA-8031 and determine the

optimal dose in male patients with premature ejaculation.

Methodology: A randomized, double-blind, double-dummy, placebo-controlled, parallel-

group, fixed-dose design was planned. The primary outcome measure was anticipated to

be the change in Intravaginal Ejaculatory Latency Time (IELT).[1]

Dapoxetine
Phase 3 Efficacy and Safety Trials:

Objective: To evaluate the long-term efficacy and safety of on-demand dapoxetine in men

with PE.

Methodology: Randomized, double-blind, placebo-controlled, parallel-group trials were

conducted. Men diagnosed with PE (IELT ≤ 2 minutes) were randomized to receive

dapoxetine (30 mg or 60 mg) or a placebo, taken 1-3 hours before anticipated sexual

intercourse for 12 or 24 weeks. The primary efficacy endpoint was IELT, measured by a

stopwatch by the female partner. Secondary endpoints included patient-reported

outcomes such as perceived control over ejaculation, satisfaction with sexual intercourse,

and personal distress related to ejaculation, assessed using the Premature Ejaculation

Profile (PEP) questionnaire.[6][7]
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Tramadol
Randomized, Double-Blind, Placebo-Controlled Crossover Trial:

Objective: To assess the dose-related effects of on-demand tramadol for the treatment of

PE.

Methodology: Patients with PE were randomized to receive different sequences of

placebo, 50 mg of tramadol, and 100 mg of tramadol. Each medication was taken 2-3

hours before planned intercourse for a specified period. The primary outcome was IELT,

recorded by the patient or their partner using a stopwatch.[9]

Paroxetine
Randomized, Single-Blind, Placebo-Controlled Crossover Trial:

Objective: To evaluate the efficacy of on-demand paroxetine for PE.

Methodology: Men with PE were randomized to receive 20 mg of oral paroxetine or a

placebo as needed, 3 to 4 hours before planned intercourse. The primary endpoint was

ejaculatory latency time.[10]

Mandatory Visualization
Signaling Pathways
The primary mechanism of action for DA-8031, dapoxetine, and paroxetine is the inhibition of

the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.

This enhances serotonergic neurotransmission, which is known to have an inhibitory effect on

the ejaculatory reflex. Tramadol has a more complex mechanism, involving weak mu-opioid

receptor agonism and inhibition of serotonin and norepinephrine reuptake.
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Caption: Mechanism of action for SSRIs in delaying ejaculation.

Experimental Workflow: Phase 3 Clinical Trial for a PE
Drug
The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating a new

drug for premature ejaculation.
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Caption: A typical workflow for a Phase 3 PE clinical trial.
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Conclusion
DA-8031 shows promise as a potential treatment for premature ejaculation based on its

mechanism of action as a selective serotonin reuptake inhibitor and positive preclinical

findings. Its pharmacokinetic profile from Phase 1 studies suggests it may be suitable for on-

demand use. However, the current lack of publicly available Phase 2 clinical trial data makes it

impossible to definitively compare its efficacy and safety against established treatments like

dapoxetine and off-label options such as tramadol and paroxetine. For a comprehensive

evaluation, the results from the NCT01798667 trial are essential. Researchers and clinicians

should remain watchful for the publication of these results to fully understand the therapeutic

potential of DA-8031 in the management of premature ejaculation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Emerging and investigational drugs for premature ejaculation - PMC
[pmc.ncbi.nlm.nih.gov]

2. Effect of DA-8031, a novel oral compound for premature ejaculation, on male rat sexual
behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Pharmacokinetics and tolerability of DA-8031, a novel selective serotonin reuptake
inhibitor for premature ejaculation in healthy male subjects - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Pharmacokinetics and tolerability of DA-8031, a novel selective serotonin reuptake
inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

5. Pharmacokinetics, Tolerability and Pharmacogenetics of DA-8031 After Multiple Ascending
Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

6. Dapoxetine for the treatment of premature ejaculation: results from a randomized, double-
blind, placebo-controlled phase 3 trial in 22 countries - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Efficacy and safety of dapoxetine for the treatment of premature ejaculation: integrated
analysis of results from five phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b10826378?utm_src=pdf-body
https://www.benchchem.com/product/b10826378?utm_src=pdf-body
https://www.benchchem.com/product/b10826378?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5001989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5001989/
https://pubmed.ncbi.nlm.nih.gov/23968141/
https://pubmed.ncbi.nlm.nih.gov/23968141/
https://pubmed.ncbi.nlm.nih.gov/28331291/
https://pubmed.ncbi.nlm.nih.gov/28331291/
https://pubmed.ncbi.nlm.nih.gov/28331291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5354528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5354528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8179755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8179755/
https://pubmed.ncbi.nlm.nih.gov/19195772/
https://pubmed.ncbi.nlm.nih.gov/19195772/
https://pubmed.ncbi.nlm.nih.gov/21059176/
https://pubmed.ncbi.nlm.nih.gov/21059176/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10826378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Tramadol Use in Premature Ejaculation: Daily Versus Sporadic Treatment - PMC
[pmc.ncbi.nlm.nih.gov]

9. A randomized, double-blind, placebo-controlled, crossover trial of “on-demand” tramadol
for treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

10. TREATMENT OF PREMATURE EJACULATION WITH PAROXETINE CONTROLLED
CROSSOVER STUDIES HYDROCHLORIDE AS NEEDED: 2 SINGLE-BLIND PLACEBO |
Semantic Scholar [semanticscholar.org]

To cite this document: BenchChem. [Meta-analysis of DA-8031: A Comparative Guide for
Premature Ejaculation Treatment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10826378#meta-analysis-of-da-8031-clinical-trial-
results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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